molecular formula C20H18ClNO2 B1326572 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932928-94-4

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No. B1326572
CAS RN: 932928-94-4
M. Wt: 339.8 g/mol
InChI Key: VFWDFWOLNYYDQE-UHFFFAOYSA-N
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Description

The compound “2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid” is likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a sec-butylphenyl group attached at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the sec-butylphenyl group, and the addition of the chlorine and carboxylic acid groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The sec-butylphenyl group, chlorine atom, and carboxylic acid group would be attached at the 2, 6, and 4 positions of the quinoline ring, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could allow for reactions involving the formation or breaking of ester or amide bonds. The chlorine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring could contribute to its stability and solubility. The carboxylic acid group could allow for hydrogen bonding, influencing its solubility in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Research and Development

This compound is utilized in the pharmaceutical industry as a secondary standard and certified reference material . It’s instrumental in quality control during drug formulation, ensuring the consistency and efficacy of pharmaceutical products . Its role in the development of new medications is crucial, particularly in the synthesis of complex molecules that may serve as potential therapeutic agents.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference material for calibration and validation of analytical instruments . It helps in the accurate determination of chemical properties and compositions in various samples, which is essential for research and quality control in chemical manufacturing.

Proteomics Research

Proteomics, the study of proteins and their functions, uses this compound in the identification and quantification of proteins within complex biological systems. It aids in understanding protein interactions and the discovery of biomarkers for diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions involving this compound could include further studies to determine its potential uses. This could involve testing its biological activity, studying its physical and chemical properties in more detail, or investigating new methods for its synthesis .

properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWDFWOLNYYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172540
Record name 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid

CAS RN

932928-94-4
Record name 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932928-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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